molecular formula C14H11BrN2 B494294 1-benzyl-2-bromo-1H-benzimidazole

1-benzyl-2-bromo-1H-benzimidazole

Cat. No.: B494294
M. Wt: 287.15g/mol
InChI Key: AEOKDOWVFZDUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-bromo-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a benzyl group at the 1-position and a bromine atom at the 2-position of the fused benzene-imidazole ring system. Benzimidazoles are heterocyclic compounds with broad pharmaceutical relevance, including antiviral, anticancer, and antimicrobial activities . The bromine atom at the 2-position likely enhances reactivity for further chemical modifications (e.g., cross-coupling reactions) and influences biological activity by modulating electronic properties .

Properties

IUPAC Name

1-benzyl-2-bromobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOKDOWVFZDUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-benzyl-2-bromo-1H-benzimidazole and its analogs:

Compound Name Substituents (Position) Key Properties Biological Activity Reference
This compound 1: Benzyl, 2: Br Bromine enhances reactivity; benzyl increases lipophilicity. Inferred antiviral activity
1-Benzyl-2-phenyl-1H-benzimidazole 1: Benzyl, 2: Ph Phenyl group introduces steric bulk; lower polarity. Analgesic potential
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 1: Benzyl, 2: 4-OMe-Ph Methoxy group donates electrons; may improve solubility. Structural studies only
5-Bromo-2-methyl-1H-benzimidazole 2: Me, 5: Br Bromine at 5-position reduces steric hindrance; moderate organic solubility. Not explicitly reported
4-Bromo-2-(thiophene)-1-[(thiophene)methyl]-... 2,4: Br; thiophene substituents Thiophene enhances π-stacking; bromine aids in crystallinity. Broad pharmacological applications

Physicochemical Properties

  • Melting Points : Analogs such as 4-bromo-N-(3-((6-bromo-benzimidazolyl)methyl)benzyl)-1H-pyrrole-2-carboxamide melt at 200–202°C, suggesting high thermal stability for brominated benzimidazoles .

Key Research Findings

  • Halogen Position Matters : Bromine at the 2-position (vs. 5-position) optimizes antiviral activity due to improved steric and electronic interactions with biological targets .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance reactivity for nucleophilic substitution, whereas electron-donating groups (e.g., OMe) improve solubility .
  • Structural Insights : Crystallographic studies (e.g., ) reveal that bromine and thiophene substituents facilitate intermolecular interactions, aiding in crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.